[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Overview
Description
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(methylthio)benzyl]amino}-3-pyrrolidinol is 386.16641387 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Fluorescence Properties
Research in the field often explores the synthesis of novel compounds with unique fluorescence properties. For instance, Yokota et al. (2012) investigated the synthesis and solid-state fluorescence properties of new fluorescent compounds derived from heterocyclic ketene dithioacetals and guanidine carbonate, highlighting the potential of these compounds in optical applications (Yokota et al., 2012).
Antimicrobial Activity
Another avenue of research involves the synthesis of compounds with antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, demonstrating the utility of chemical synthesis in developing potential antimicrobial agents (Patel et al., 2011).
Novel Materials
Research also extends to the development of novel materials with specific chemical properties. Wang et al. (2018) reported on the synthesis of heterocyclic azo dyes with improved pH stability, showcasing the application of chemical synthesis in materials science (Wang et al., 2018).
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-22(12-15-5-4-6-18(11-15)27-3)19-13-23(14-20(19)24)21(25)16-7-9-17(26-2)10-8-16/h4-11,19-20,24H,12-14H2,1-3H3/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHOMGCMGJBKIW-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)SC)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC(=CC=C1)SC)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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